molecular formula C21H19N3O4S B2979388 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868369-93-1

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2979388
CAS No.: 868369-93-1
M. Wt: 409.46
InChI Key: GHGGCQZSFBRNAS-DQRAZIAOSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that features a benzamide core with a pyrrolidinyl and benzothiazolylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the benzamide core: This can be achieved by reacting 3-aminobenzamide with an appropriate acid chloride under basic conditions.

    Introduction of the pyrrolidinyl group: This step involves the reaction of the benzamide intermediate with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base.

    Formation of the benzothiazolylidene moiety: This is typically done by reacting the intermediate with 4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazole under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups on the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups of the pyrrolidinyl moiety.

    Substitution: The benzamide and benzothiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Alcohols and amines are typical products.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It may be incorporated into polymers and other materials for enhanced properties.

Biology

    Biological Probes: It can be used as a fluorescent probe for imaging and detection of biological molecules.

Medicine

    Drug Development: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

Industry

    Sensors: It can be used in the development of chemical sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2,6-dioxopiperidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
  • **3-(1,3-dioxoisoindolin-2-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Uniqueness

The unique structural features of 3-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide, such as the combination of the pyrrolidinyl and benzothiazolylidene groups, confer distinct chemical and biological properties. These properties may include enhanced stability, specific binding affinities, and unique reactivity patterns compared to similar compounds.

Properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-7-8-15(28-3)18-19(12)29-21(23(18)2)22-20(27)13-5-4-6-14(11-13)24-16(25)9-10-17(24)26/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGGCQZSFBRNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N(C(=NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815128
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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